2,2-Dimethyl-3-phenyl-7-pyrrolidin-1-yl-hept-5-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-phenyl-7-pyrrolidin-1-yl-hept-5-yn-3-ol, also known as DPH, is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-3-phenyl-7-pyrrolidin-1-yl-hept-5-yn-3-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the body. This inhibition can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
2,2-Dimethyl-3-phenyl-7-pyrrolidin-1-yl-hept-5-yn-3-ol has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. These effects include the inhibition of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. 2,2-Dimethyl-3-phenyl-7-pyrrolidin-1-yl-hept-5-yn-3-ol has also been shown to exhibit antioxidant and anti-inflammatory properties, which can have beneficial effects in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-Dimethyl-3-phenyl-7-pyrrolidin-1-yl-hept-5-yn-3-ol has several advantages for use in lab experiments, including its unique structure, reactivity, and potential applications in various fields. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment and techniques for its synthesis and characterization.
Zukünftige Richtungen
There are several future directions for the study of 2,2-Dimethyl-3-phenyl-7-pyrrolidin-1-yl-hept-5-yn-3-ol, including the exploration of its potential as a drug candidate for the treatment of various diseases, the synthesis of novel materials using 2,2-Dimethyl-3-phenyl-7-pyrrolidin-1-yl-hept-5-yn-3-ol as a precursor, and the development of new synthetic methods for its preparation. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of 2,2-Dimethyl-3-phenyl-7-pyrrolidin-1-yl-hept-5-yn-3-ol.
Synthesemethoden
2,2-Dimethyl-3-phenyl-7-pyrrolidin-1-yl-hept-5-yn-3-ol can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, and the final product is obtained through purification and characterization techniques such as column chromatography and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-phenyl-7-pyrrolidin-1-yl-hept-5-yn-3-ol has been studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, 2,2-Dimethyl-3-phenyl-7-pyrrolidin-1-yl-hept-5-yn-3-ol has been used as a building block for the synthesis of other compounds due to its unique structure and reactivity. In medicinal chemistry, 2,2-Dimethyl-3-phenyl-7-pyrrolidin-1-yl-hept-5-yn-3-ol has been explored for its potential as a drug candidate for the treatment of various diseases such as cancer and Alzheimer's. In material science, 2,2-Dimethyl-3-phenyl-7-pyrrolidin-1-yl-hept-5-yn-3-ol has been used as a precursor for the synthesis of novel materials with unique properties.
Eigenschaften
Molekularformel |
C19H27NO |
---|---|
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
2,2-dimethyl-3-phenyl-7-pyrrolidin-1-ylhept-5-yn-3-ol |
InChI |
InChI=1S/C19H27NO/c1-18(2,3)19(21,17-11-5-4-6-12-17)13-7-8-14-20-15-9-10-16-20/h4-6,11-12,21H,9-10,13-16H2,1-3H3 |
InChI-Schlüssel |
ILIJYNTWIPCYLF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(CC#CCN1CCCC1)(C2=CC=CC=C2)O |
Kanonische SMILES |
CC(C)(C)C(CC#CCN1CCCC1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.